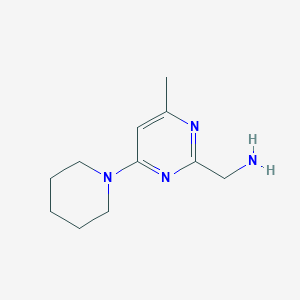
(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-6-chloropyrimidine with piperidine under suitable reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with methanamine to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Aplicaciones Científicas De Investigación
(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine can be compared with other similar compounds, such as:
- 4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl)methanamine
- 4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine
These compounds share a similar pyrimidine core structure but differ in the substituent groups attached to the pyrimidine ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H18N4 |
|---|---|
Peso molecular |
206.29 g/mol |
Nombre IUPAC |
(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C11H18N4/c1-9-7-11(14-10(8-12)13-9)15-5-3-2-4-6-15/h7H,2-6,8,12H2,1H3 |
Clave InChI |
HLRUWNKASYTCPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)CN)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


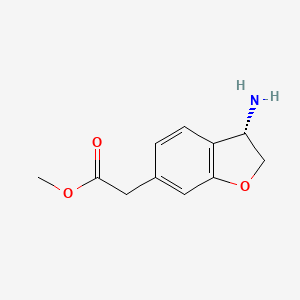
![3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B13349420.png)
![3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13349421.png)
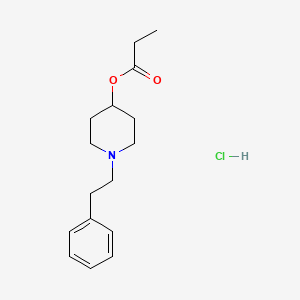
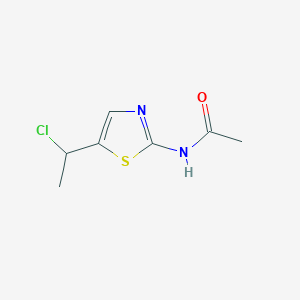
![2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349449.png)

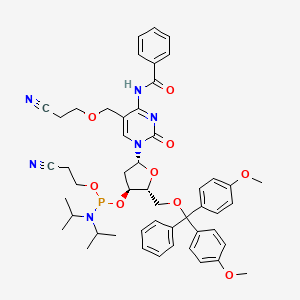

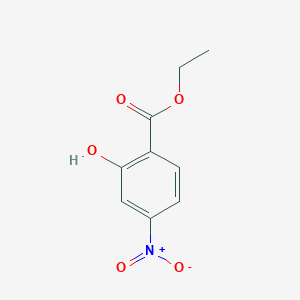
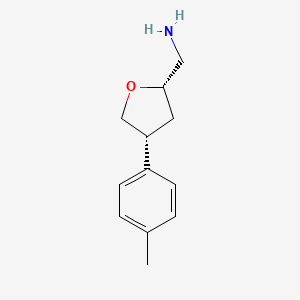
![6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349483.png)
![5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13349487.png)
![10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole](/img/structure/B13349491.png)
